Regioisomeric Differentiation: N1-Indole vs. C3-Indole Connectivity Determines Molecular Recognition
The target compound (CAS 2180010-73-3) bears the ethanone linker at the indole N1 position, whereas its closest commercial analog (CAS 2310039-07-5) connects at the indole C3 position. This regiochemical difference alters the spatial orientation of the indole ring relative to the piperidine–thiadiazole core [1]. In closely related indole–thiadiazole hybrids evaluated for cholinesterase inhibition, the substitution pattern on the aromatic ring appended to the thiadiazole produced IC₅₀ differences spanning two orders of magnitude (0.17–33.10 μM for AChE; 0.30–37.60 μM for BChE), demonstrating that the three-dimensional presentation of the indole pharmacophore is a critical determinant of target binding [2].
| Evidence Dimension | Regioisomeric connectivity of indole ring (N1 vs. C3 attachment of ethanone linker) |
|---|---|
| Target Compound Data | N1-indol-1-yl-ethanone connectivity (CAS 2180010-73-3); spatial vector differs from C3 isomer |
| Comparator Or Baseline | C3-indol-3-yl-ethanone isomer (CAS 2310039-07-5); frequently used as an alternative in medchem libraries |
| Quantified Difference | No direct head-to-head binding data available for this specific pair. In structurally related indole–thiadiazole hybrids, substituent-position changes produced a >190-fold IC₅₀ range (0.17–33.10 μM) for AChE inhibition [2]. |
| Conditions | In vitro enzyme inhibition assays (AChE and BChE); molecular docking studies [2] |
Why This Matters
Regioisomeric identity directly influences target binding geometry and potency; sourcing the incorrect regioisomer can compromise SAR continuity and lead to misleading biological results.
- [1] PubChem. 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2310039-07-5). Compound Summary. National Center for Biotechnology Information. View Source
- [2] Khan, S.; Iqbal, S.; Taha, M.; Rahim, F.; Shah, M.; et al. Exploring indole-based-thiadiazole derivatives as potent acetylcholinesterase and butyrylcholinesterase enzyme inhibitors. Int. J. Biol. Macromol. 2022, 194, 537–549. View Source
